3-(2-Aminoethoxy)propanoic acid

概要

説明

3-(2-Aminoethoxy)propanoic acid is a compound that interacts reversibly with mammalian cells . This compound binds to the cell membrane and interferes with the signal transduction pathway of G protein-coupled receptors .

Molecular Structure Analysis

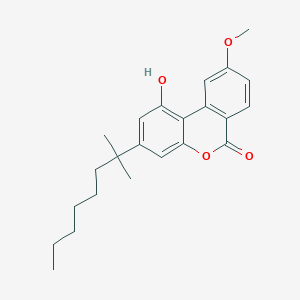

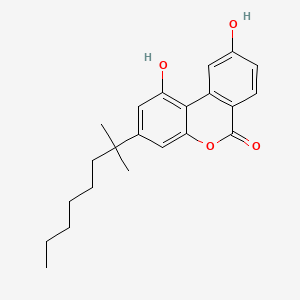

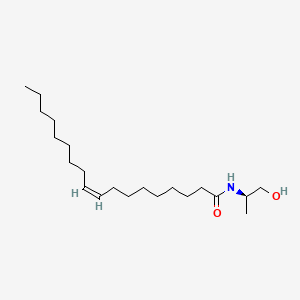

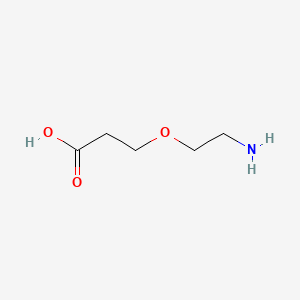

The molecular formula of 3-(2-Aminoethoxy)propanoic acid is C5H11NO3 . Its average mass is 133.146 Da and its monoisotopic mass is 133.073898 Da .Physical And Chemical Properties Analysis

The boiling point of 3-(2-Aminoethoxy)propanoic acid is predicted to be 331.5±27.0 °C and its density is predicted to be 1.142±0.06 g/cm3 .科学的研究の応用

Synthesis and Chemical Properties

- 3-(2-Aminoethoxy)propanoic acid and similar compounds have been studied for their roles in chemical synthesis processes. For example, the development of improved synthesis methods for racemic 2-amino-3-(heteroaryl)propanoic acids, which include variations of the core structure of 3-(2-Aminoethoxy)propanoic acid, demonstrates the compound's relevance in chemical synthesis (Kitagawa et al., 2004).

Application in Material Science

- The compound has been explored in the context of material science, particularly in the development of water-soluble resins. A study focusing on the synthesis and properties of water-soluble resins that include tertiary amine oxide side substituents, derived from compounds like 3-(dimethylamino)propanoic acid, highlights its potential in creating innovative materials (An et al., 2015).

Biomedical Research

- In biomedical research, derivatives of 3-(2-Aminoethoxy)propanoic acid are examined for various health-related applications. For instance, the enzymatic preparation of (S)-amino acids from racemic amino acids, using (S)-2-amino-3-(6-o-tolylpyridin-3-yl)propanoic acid as a key intermediate, demonstrates its role in drug synthesis and development (Chen et al., 2011).

Corrosion Inhibition

- Studies have also explored the use of derivatives of 3-(2-Aminoethoxy)propanoic acid in corrosion inhibition. For example, amino acid-based corrosion inhibitors, such as 2-(3-(1-carboxyethyl)-1H-imidazol-3-ium-1-yl)propanoate, have been synthesized and characterized for their efficiency in protecting metals (Srivastava et al., 2017).

Conformational Studies in Chemistry

- The compound has been utilized in conformational studies in chemistry, particularly in the synthesis and conformational studies of dipeptides constrained by disubstituted 3-(aminoethoxy)propionic acid linkers. These studies help in understanding the structural aspects of peptides and their mimics (Reddy et al., 2004).

Catalytic Applications

- The amino-grafted metallosilicate MCM-41 materials, using derivatives of 3-(2-Aminoethoxy)propanoic acid, are being investigated for their catalytic properties in eco-friendly processes (Blasco-Jiménez et al., 2010).

Analytical and Quality Control in Pharmaceutical Research

- The compound and its derivatives are used in analytical and quality control methods in pharmaceutical research, emphasizing their importance in ensuring the quality of active pharmaceutical ingredients (Zubkov et al., 2016).

Safety and Hazards

3-(2-Aminoethoxy)propanoic acid is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Category 3) . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/protective clothing/eye protection/face protection .

作用機序

Target of Action

The primary target of 3-(2-Aminoethoxy)propanoic acid, also known as Amino-PEG2-acid, is the E3 ubiquitin ligase . This enzyme plays a crucial role in the ubiquitin-proteasome system, which is responsible for protein degradation within cells .

Mode of Action

3-(2-Aminoethoxy)propanoic acid operates as a linker in the formation of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are bifunctional molecules that bind to both a target protein and an E3 ubiquitin ligase . The compound facilitates the interaction between these two entities, leading to the ubiquitination and subsequent degradation of the target protein .

Biochemical Pathways

The action of 3-(2-Aminoethoxy)propanoic acid primarily affects the ubiquitin-proteasome system . By facilitating the degradation of specific proteins, it can influence various biochemical pathways depending on the identity of the target protein .

Result of Action

The action of 3-(2-Aminoethoxy)propanoic acid results in the selective degradation of target proteins . This can have various molecular and cellular effects depending on the function of the degraded protein .

特性

IUPAC Name |

3-(2-aminoethoxy)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3/c6-2-4-9-3-1-5(7)8/h1-4,6H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCQVVSMJNBNDAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Aminoethoxy)propanoic acid | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。